GSK299115A
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Overview
Description
GSK299115A is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indazole ring, and a tetrahydropyridine moiety.
Preparation Methods
The synthesis of GSK299115A can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another method involves the use of phosgene to form an isocyanate derivative, which is then reacted with an appropriate amine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of a catalyst or under basic conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for transmetalation, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK299115A has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of GSK299115A involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
When compared to similar compounds, GSK299115A stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,4-dichlorophenylhydrazine hydrochloride: Used in various chemical syntheses.
3,4-dichlorophenyl isocyanate: Utilized in the preparation of urea derivatives.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Explored as triple reuptake inhibitors in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
RHTXWIKPNGROHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK299115A; GSK 299115A; GSK-299115A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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